2-Bromo-6-(cyclopropoxymethyl)pyridine

Description

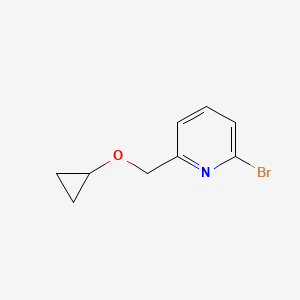

2-Bromo-6-(cyclopropoxymethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₁₀H₁₁BrNO. It features a bromine atom at the 2-position and a cyclopropoxymethyl group (-OCH₂C₃H₅) at the 6-position of the pyridine ring. The cyclopropoxymethyl substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which can influence reactivity and interaction with biological targets.

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-6-(cyclopropyloxymethyl)pyridine |

InChI |

InChI=1S/C9H10BrNO/c10-9-3-1-2-7(11-9)6-12-8-4-5-8/h1-3,8H,4-6H2 |

InChI Key |

FGYDGRZJZUJBDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OCC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(cyclopropoxymethyl)pyridine typically involves the bromination of 6-(cyclopropoxymethyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(cyclopropoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-6-(cyclopropoxymethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It can be used in the development of bioactive molecules and as a building block for drug discovery.

Medicine: The compound may be used in the synthesis of pharmaceutical agents with potential therapeutic applications.

Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyclopropoxymethyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 2-Bromo-6-(cyclopropoxymethyl)pyridine with other pyridine derivatives, emphasizing substituent effects:

Biological Activity

2-Bromo-6-(cyclopropoxymethyl)pyridine is an organic compound notable for its unique structural properties, including a bromine atom at the 2-position of the pyridine ring and a cyclopropoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

- Molecular Formula : C10H10BrN

- Molecular Weight : 223.1 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound's unique structure allows it to participate in reactions that influence cellular processes, particularly those related to neuroprotection and anti-inflammatory responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Neuroprotective Effects :

- In vitro studies have shown that this compound can significantly reduce neuronal cell death induced by oxidative stress. It appears to inhibit apoptotic pathways, particularly through the modulation of caspase activity, which is crucial in the apoptosis process.

-

Antioxidant Properties :

- The compound exhibits antioxidant capabilities that may protect cells from oxidative damage. This suggests potential applications in treating neurodegenerative diseases, where oxidative stress plays a significant role.

-

Anti-inflammatory Activity :

- Preliminary studies indicate that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-N-methylpyridin-2-amine | C7H8BrN | Methyl group instead of cyclopropylmethyl |

| 6-Chloro-N-(cyclopropylmethyl)pyridin-2-amine | C7H8ClN | Chlorine atom instead of bromine |

| 2-Amino-6-bromopyridine | C6H6BrN | Lacks the cyclopropylmethyl group |

The combination of both the bromine atom and the cyclopropylmethyl group in this compound contributes to its distinct chemical reactivity and potential biological activities that are not present in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Cellular Models :

- A study demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to oxidative stress. Results indicated a dose-dependent inhibition of apoptosis.

-

Impact on Oxidative Stress Pathways :

- Investigations revealed that this compound effectively modulates key signaling pathways associated with oxidative stress, including activation of antioxidant response elements.

-

In Vivo Studies :

- Animal models have shown promising results where administration of this compound led to improved cognitive function and reduced markers of inflammation in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.